7-Benzyloxy-1H-indazole-3-carboxylic Acid: A Strategic Scaffold in sGC Modulation
7-Benzyloxy-1H-indazole-3-carboxylic Acid: A Strategic Scaffold in sGC Modulation
The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2). This document is structured for researchers in medicinal chemistry and process development.
Introduction: The Indazole Imperative
7-Benzyloxy-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block primarily utilized in the discovery of Soluble Guanylate Cyclase (sGC) stimulators and 5-HT receptor modulators . Unlike simple indazoles, the 7-benzyloxy substitution provides a critical "masked" hydroxyl group. This moiety serves two functions: it enhances lipophilicity during early-stage synthesis to improve solubility in organic solvents, and it acts as a precursor to the 7-hydroxy-1H-indazole core—a pharmacophore essential for hydrogen-bonding interactions within the heme-binding pocket of sGC.
The compound represents a divergence from the classic "Granisetron-like" indazole-3-carboxylic acids by introducing steric bulk and electronic modulation at the 7-position, a region often exploited to tune metabolic stability and potency in NO-independent sGC stimulators.
Chemical Architecture & Synthesis
The synthesis of 7-substituted indazole-3-carboxylic acids is non-trivial due to the propensity for competitive cyclization at the nitrogen. The most robust, scalable protocol adapts the Snyder Modification of the Sandmeyer-Isatin Route . This pathway avoids hazardous azide chemistry and provides high regioselectivity.
Retrosynthetic Analysis
The target molecule is disassembled into 7-benzyloxyisatin , which is further traced back to 3-benzyloxyaniline . The critical step is the reductive cyclization of the diazonium intermediate derived from the isatin hydrolysate.
Detailed Synthetic Protocol
Precursor Preparation: 7-Benzyloxyisatin (CAS 141666-89-9)
Step 1: Ring Opening & Diazotization [1]
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Hydrolysis: Suspend 7-benzyloxyisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq). Heat to 50°C until the solution turns yellow/orange, indicating the formation of 2-amino-3-benzyloxyphenylglyoxylic acid .
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Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) dissolved in minimal water.
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Add this mixture dropwise to a stirred solution of concentrated HCl/ice (maintaining < 5°C). The formation of the diazonium salt is rapid.
Step 2: Reductive Cyclization (The Snyder Step)
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Reduction: While keeping the diazonium solution at 0°C, add a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl dropwise. Note: Sulfites can be used as a greener alternative, but Stannous Chloride often yields cleaner cyclization for electron-rich rings.
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Cyclization: The reduction yields the hydrazine intermediate, which spontaneously cyclizes under the highly acidic conditions.
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Workup: Stir for 2 hours at ambient temperature. The product, 7-Benzyloxy-1H-indazole-3-carboxylic acid , precipitates as a solid.
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Purification: Filter the crude solid. Wash with cold water to remove tin salts. Recrystallize from Acetic Acid/Methanol to yield a beige to light brown powder.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Diazotization Temp | < 5°C | Prevents decomposition of the diazonium salt into a phenol. |
| pH Control | < 1.0 (Cyclization) | Essential for the acid-catalyzed dehydration of the hydrazine intermediate. |
| Stirring Rate | High Shear | The intermediate hydrazine is often insoluble; vigorous mixing ensures complete reaction. |
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis via the modified Snyder isatin route.[2][3][4][5][6]
Analytical Profiling & Quality Control
Verification of the 7-benzyloxy substitution is critical, as regiocontrol during the initial aniline protection can be problematic.
Spectroscopic Signature[7]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.5-14.0: Broad singlet (COOH, exchangeable).
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δ 12.0-12.5: Broad singlet (Indazole NH).
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δ 7.30-7.50: Multiplet (5H, Benzyl aromatic protons).
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δ 5.30: Singlet (2H, O-CH₂-Ph).
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δ 7.80 (d), 7.20 (t), 6.90 (d): Indazole ring protons (H4, H5, H6). Note: The 7-position is substituted, so the splitting pattern is ABC.
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HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV @ 254 nm (Indazole core) and 210 nm (Benzyl).
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Retention Time: Expect ~12-14 min (highly lipophilic due to benzyl group).
Therapeutic Utility: sGC Stimulation
The primary utility of CAS 177941-17-2 lies in its role as a scaffold for sGC Stimulators . These drugs treat pulmonary hypertension and heart failure by sensitizing soluble guanylate cyclase to low levels of endogenous nitric oxide (NO).
Mechanism of Action (SAR)
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The Core: The indazole-3-carboxylic acid mimics the purine ring of GTP (the substrate for sGC).
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The 7-Position: In active drugs (e.g., Riociguat analogs), the 7-position often hosts a polar group or a fluorine atom. The 7-benzyloxy group in this intermediate acts as a hydrophobic clamp during synthesis.
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Deprotection: Late-stage hydrogenolysis (H₂, Pd/C) removes the benzyl group, revealing a 7-OH . This phenol can then be alkylated with fluorinated linkers to optimize metabolic stability.
Biological Pathway Map
Figure 2: Mechanism of sGC stimulation by indazole derivatives.
Handling & Stability
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Storage: Store at -20°C. The carboxylic acid proton can catalyze slow decarboxylation if exposed to heat (>40°C) for prolonged periods.
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Solubility: Insoluble in water. Soluble in DMSO, DMF, and warm Ethanol.
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Safety: Irritant. The indazole core is biologically active; handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation of dust.
References
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Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link
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Stasch, J. P., et al. (2001). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation. Nature, 410, 212–215. Link
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Sandner, P., et al. (2019). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology, 257, 379-406. Link
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PubChem Compound Summary. (2024). 1H-Indazole-3-carboxylic acid.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link
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Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry, 60(12), 5146–5161. Link
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